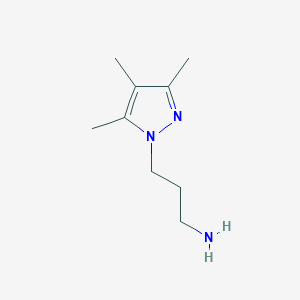

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine

Vue d'ensemble

Description

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a propan-1-amine group at the 3-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3,4,5-trimethyl-1H-pyrazole with 3-bromopropan-1-amine under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine. Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, derivatives have been synthesized that exhibit significant activity against various cancer cell lines, showcasing the potential for developing novel anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Research has demonstrated that modifications in the pyrazole structure can enhance its efficacy against specific microbial strains. For example, studies have shown that certain derivatives can effectively inhibit the growth of resistant bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazoles have been associated with the inhibition of pro-inflammatory cytokines and mediators. Experimental models have shown promising results in reducing inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

Pesticide Development

The unique structure of this compound makes it a candidate for developing new pesticides. Pyrazole derivatives have been reported to exhibit insecticidal and herbicidal activities. Research into the synthesis of novel pyrazole-based agrochemicals has shown that these compounds can effectively target pests while minimizing harm to non-target organisms .

Plant Growth Regulation

There is emerging evidence suggesting that pyrazole compounds may act as plant growth regulators. Studies indicate that certain pyrazole derivatives can promote root growth and enhance overall plant vigor. This application could lead to improved agricultural yields and sustainability practices by optimizing plant growth under varying environmental conditions .

Synthesis of Functional Materials

In materials science, this compound is being explored for its potential in synthesizing functional materials. The compound can serve as a precursor for creating polymers with specific properties such as thermal stability and mechanical strength. Research into polymer composites incorporating pyrazole derivatives has shown enhanced performance characteristics compared to traditional materials .

Coordination Chemistry

The compound's ability to form coordination complexes with metals opens avenues in coordination chemistry. These complexes can exhibit unique electronic and magnetic properties useful in catalysis and sensor applications. Studies are ongoing to explore how variations in the pyrazole structure influence the stability and reactivity of metal complexes formed with this compound .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Fustero et al., 2011 | Demonstrated significant inhibition of cancer cell proliferation |

| Antimicrobial Properties | Kumar et al., 2016 | Effective against resistant bacterial strains |

| Anti-inflammatory Effects | Steinbach et al., 2000 | Reduced inflammation markers in experimental models |

| Pesticide Development | García-Lozano et al., 1997 | Promising insecticidal activity against agricultural pests |

| Plant Growth Regulation | Asma et al., 2018 | Enhanced root growth and plant vigor |

| Functional Materials | Kiran Kumar et al., 2020 | Improved thermal stability in polymer composites |

Mécanisme D'action

The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine: Similar structure but with two methyl groups instead of three.

3-(4-Methyl-1H-pyrazol-1-yl)propan-1-amine: Contains a single methyl group on the pyrazole ring.

3-(1H-pyrazol-1-yl)propan-1-amine: Lacks methyl groups on the pyrazole ring.

Uniqueness: The presence of three methyl groups in 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and organic synthesis.

Activité Biologique

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-amine is a pyrazole derivative characterized by a unique structure that includes three methyl groups on the pyrazole ring and a propan-1-amine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula : C9H17N

- Molecular Weight : 167.25 g/mol

- CAS Number : 69980-77-4

Synthesis

The synthesis of this compound typically involves the cyclization of suitable precursors. One common method is the reaction of 3,4,5-trimethyl-1H-pyrazole with 3-bromopropan-1-amine under basic conditions, using potassium carbonate as a base in dimethylformamide at elevated temperatures.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various trisubstituted pyrazoles showed promising antibacterial and antifungal activities against several pathogens, including Candida albicans and various bacterial strains . The mechanism of action is believed to involve interference with microbial metabolism.

Anti-inflammatory Effects

Pyrazole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown activity against various cancer cell lines. A notable study reported that certain pyrazole derivatives significantly inhibited tumor cell growth in vitro with IC50 values indicating potent activity .

Case Studies

The biological activity of this compound is thought to be mediated through:

- Inhibition of Enzymatic Activity : Many pyrazoles inhibit enzymes involved in inflammatory pathways.

- Interference with Cellular Metabolism : This compound may disrupt metabolic pathways in microorganisms and cancer cells.

- Receptor Modulation : Potential interactions with specific receptors may lead to altered cellular responses.

Propriétés

IUPAC Name |

3-(3,4,5-trimethylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUTVJNXEQREHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543991 | |

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69980-77-4 | |

| Record name | 3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.